Essential Pharmacophoric Element in PAR4 Antagonism
In a head-to-head SAR series, the 2-methoxy imidazo[2,1-b][1,3,4]thiadiazole core (compound 3) displayed PAR4-AP IC50 = 1.69 nM and PAR4 γ-thrombin IC50 = 58.8 nM. Replacing the 2-methoxy with 2-ethoxy resulted in a ~20-fold potency loss (IC50 600–900 nM range). All other 2-position substitutions (NH2, NHCH3, OH, branched/cyclic ethers) abolished γ-thrombin-mediated PAR4 activity entirely, confirming the methoxy group as uniquely essential [1].
| Evidence Dimension | PAR4-AP IC50 and PAR4 γ-thrombin IC50 |
|---|---|
| Target Compound Data | 2-Methoxy core (compound 3): PAR4-AP IC50 = 1.69 nM; PAR4 γ-thrombin IC50 = 58.8 nM |
| Comparator Or Baseline | 2-Ethoxy analogs: PAR4-AP IC50 = 600–900 nM (20-fold loss); 2-NH2/2-NHCH3/2-OH: no γ-thrombin activity; 2-H (7a analog): PAR4-AP IC50 = 3.45 μM; no γ-thrombin activity |
| Quantified Difference | 2-Methoxy provides >350-fold improvement in PAR4-AP potency over 2-H, and is the only substituent retaining dual AP/γ-thrombin activity |
| Conditions | FLIPR-based calcium mobilization assay in PAR4-expressing HEK293 cells; γ-thrombin (50 nM) and PAR4-AP (AYPGKF, 100 μM) stimulation [1] |
Why This Matters
The 2-methoxy group is not a replaceable functional handle but a non-negotiable pharmacophoric requirement; selecting the 2-methoxy-6-carboxylic acid ensures downstream compounds retain the essential PAR4 dual-inhibition profile.
- [1] Temple, K.J. et al. Bioorg. Med. Chem. Lett., 2016, 26(22), 5481–5486. (Data: SAR of 2-position substituents; 2-methoxy core IC50 values; 2-ethoxy 20-fold loss; non-methoxy derivatives lack γ-thrombin activity; compound 3 data; Table 1 SAR; compound 7a data). View Source
